molecular formula C29H28N4O B4286113 [8-METHYL-2-(3-PYRIDYL)-4-QUINOLYL]{4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}METHANONE

[8-METHYL-2-(3-PYRIDYL)-4-QUINOLYL]{4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}METHANONE

Cat. No.: B4286113
M. Wt: 448.6 g/mol
InChI Key: IMRFOKUCNYWSSP-YRNVUSSQSA-N
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Description

[8-METHYL-2-(3-PYRIDYL)-4-QUINOLYL]{4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}METHANONE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a quinoline core, a piperazine ring, and a phenylpropenyl group, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [8-METHYL-2-(3-PYRIDYL)-4-QUINOLYL]{4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}METHANONE typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

[8-METHYL-2-(3-PYRIDYL)-4-QUINOLYL]{4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}METHANONE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the quinoline or piperazine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce the corresponding amines or alcohols.

Scientific Research Applications

[8-METHYL-2-(3-PYRIDYL)-4-QUINOLYL]{4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}METHANONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of [8-METHYL-2-(3-PYRIDYL)-4-QUINOLYL]{4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}METHANONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or interact with DNA, affecting cellular processes such as proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[8-METHYL-2-(3-PYRIDYL)-4-QUINOLYL]{4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}METHANONE is unique due to its combination of structural features, which confer distinct chemical properties and reactivity. The presence of the quinoline core, piperazine ring, and phenylpropenyl group allows for diverse applications and interactions with various molecular targets.

Properties

IUPAC Name

(8-methyl-2-pyridin-3-ylquinolin-4-yl)-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28N4O/c1-22-8-5-13-25-26(20-27(31-28(22)25)24-12-6-14-30-21-24)29(34)33-18-16-32(17-19-33)15-7-11-23-9-3-2-4-10-23/h2-14,20-21H,15-19H2,1H3/b11-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMRFOKUCNYWSSP-YRNVUSSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)C3=CN=CC=C3)C(=O)N4CCN(CC4)CC=CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)C3=CN=CC=C3)C(=O)N4CCN(CC4)C/C=C/C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[8-METHYL-2-(3-PYRIDYL)-4-QUINOLYL]{4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}METHANONE
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[8-METHYL-2-(3-PYRIDYL)-4-QUINOLYL]{4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}METHANONE
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[8-METHYL-2-(3-PYRIDYL)-4-QUINOLYL]{4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}METHANONE
Reactant of Route 4
[8-METHYL-2-(3-PYRIDYL)-4-QUINOLYL]{4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}METHANONE
Reactant of Route 5
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[8-METHYL-2-(3-PYRIDYL)-4-QUINOLYL]{4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}METHANONE
Reactant of Route 6
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[8-METHYL-2-(3-PYRIDYL)-4-QUINOLYL]{4-[(E)-3-PHENYL-2-PROPENYL]PIPERAZINO}METHANONE

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